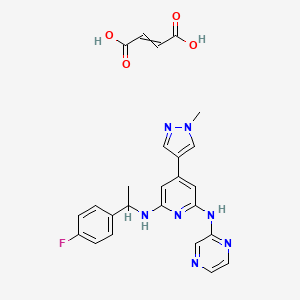

NS-018 (maleate)

Description

JAK2-Specific Inhibition and Structural Binding Dynamics

NS-018 exhibits nanomolar inhibitory activity against JAK2, with a half-maximal inhibitory concentration (IC~50~) of 0.72 nM in enzymatic assays. Its selectivity for JAK2 over other JAK-family kinases is attributed to its unique interaction with the kinase domain. X-ray crystallography of the NS-018–JAK2 complex reveals that the compound binds to the adenosine triphosphate (ATP)-binding pocket in the "DFG-in" active conformation, where the Asp-Phe-Gly (DFG) motif faces inward to stabilize the active state.

A critical feature of this interaction is the hydrogen bond formed between NS-018 and Gly993, a residue adjacent to the DFG motif. Gly993’s small side chain permits optimal positioning of NS-018 within the hydrophobic pocket, a structural arrangement not feasible in kinases with bulkier residues at this position (e.g., JAK1, JAK3, and TYK2). This interaction is further stabilized by van der Waals forces with Leu983 and Val911, which create a compact binding environment specific to JAK2.

Table 1: Selectivity of NS-018 Across JAK-Family Kinases

| Kinase | IC~50~ (nM) | Selectivity Relative to JAK2 |

|---|---|---|

| JAK2 | 0.72 | 1.0x |

| JAK1 | 22.0 | 30.6x |

| JAK3 | 36.0 | 50.0x |

| TYK2 | 28.5 | 39.6x |

Dual Targeting of Src-Family Kinases: Molecular Interactions

In addition to JAK2, NS-018 inhibits Src-family kinases, including SRC and FYN, with IC~50~ values of 4.2 nM and 3.8 nM, respectively. This dual inhibition arises from structural similarities between JAK2 and Src-family kinases at the ATP-binding site. Both kinase families possess a small amino acid (glycine in JAK2, alanine in Src kinases) at the position analogous to JAK2’s Gly993, enabling NS-018 to accommodate their active conformations.

Molecular dynamics simulations highlight that NS-018’s pyrrolopyrimidine core forms a rigid scaffold that engages conserved hydrophobic residues in Src kinases, such as Leu273 in SRC and Leu272 in FYN. The compound’s fluoro-phenyl moiety extends into a hydrophobic cleft near the gatekeeper residue (Thr315 in SRC), further stabilizing the interaction. This dual activity is pharmacologically advantageous, as Src-family kinases often collaborate with JAK2 to drive oncogenic signaling in MPNs.

Table 2: NS-018 Activity Against Src-Family and Related Kinases

| Kinase | IC~50~ (nM) |

|---|---|

| SRC | 4.2 |

| FYN | 3.8 |

| ABL | 32.4 |

| FLT3 | 64.7 |

Selectivity Profiling Against JAK1, JAK3, and TYK2

NS-018’s selectivity for JAK2 over JAK1, JAK3, and TYK2 is a hallmark of its design. Enzymatic assays demonstrate 30–50-fold higher IC~50~ values for JAK1 (22.0 nM), JAK3 (36.0 nM), and TYK2 (28.5 nM) compared to JAK2. This selectivity is driven by steric hindrance in kinases with larger residues at the Gly993-equivalent position. For example, JAK1 contains a serine at this position, which introduces unfavorable polar interactions with NS-018’s hydrophobic substituents.

Cellular assays corroborate this specificity. In Ba/F3 cells expressing JAK2V617F or MPLW515L mutations, NS-018 suppresses proliferation with IC~50~ values of 60–120 nM, whereas cells dependent on JAK3 (e.g., CMK cells) or JAK1 (e.g., TEL-JAK3-expressing Ba/F3 cells) require 10–20-fold higher concentrations for growth inhibition. Similarly, NS-018 minimally affects STAT5 phosphorylation in JAK1-dependent cell lines, further underscoring its JAK2-centric activity.

Properties

Molecular Formula |

C25H24FN7O4 |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine |

InChI |

InChI=1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8) |

InChI Key |

OVAGJAAQMBYZDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

NS-018 (maleate) is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves:

Formation of the core structure: This involves the synthesis of the pyridine and pyrazole rings, which are key components of NS-018.

Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity towards JAK2 and Src-family kinases.

Maleate formation: The final step involves the formation of the maleate salt to improve the compound’s solubility and bioavailability.

Chemical Reactions Analysis

NS-018 (maleate) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NS-018 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

NS-018 (maleate) has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of JAK2 and Src-family kinases.

Biology: It is used to investigate the role of JAK2 and Src-family kinases in various biological processes, including cell signaling and proliferation.

Medicine: It has shown promise in the treatment of myeloproliferative neoplasms, particularly those involving the JAK2V617F mutation. .

Mechanism of Action

NS-018 (maleate) exerts its effects by selectively inhibiting JAK2 and Src-family kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This inhibition leads to the suppression of cell proliferation and survival pathways, particularly in cells harboring the JAK2V617F mutation .

Comparison with Similar Compounds

Comparison with Similar JAK2 Inhibitors

Selectivity and Potency

NS-018 distinguishes itself through enhanced selectivity for JAK2V617F over wild-type JAK2 and other JAK family members.

*Hypothetical values based on comparative studies in .

Structural Advantage : NS-018’s interaction with Gly993 in JAK2’s ATP-binding pocket explains its superior mutant selectivity . In contrast, ruxolitinib broadly inhibits JAK1/JAK2, increasing anemia risk due to JAK1-mediated erythropoietin signaling disruption .

Efficacy in Preclinical Models

Reduction of Splenomegaly and Leukocytosis:

- NS-018 :

- Ruxolitinib: Reduces splenomegaly but with dose-limiting thrombocytopenia .

Survival Benefit:

Dual Inhibition of Src Kinases

However, Src inhibition may enhance efficacy in malignancies like multiple myeloma by suppressing osteoclast-mediated bone resorption .

Biological Activity

NS-018 (maleate), a selective inhibitor of Janus kinase 2 (JAK2), has emerged as a promising therapeutic agent, particularly in the treatment of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of NS-018.

Overview of NS-018

NS-018 is chemically characterized as N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N′-(pyrazin-2-yl)pyridine-2,6-diamine maleate. It has shown potent inhibitory activity against JAK2V617F and other JAK2 mutations, making it a valuable candidate for treating hematological malignancies associated with aberrant JAK2 signaling .

NS-018 selectively inhibits JAK2 and Src-family kinases, demonstrating a preference for cells harboring the JAK2V617F mutation. This selectivity is crucial as it minimizes cytotoxic effects on normal hematopoietic cells. The compound has been shown to inhibit erythroid colony formation from both healthy controls and patients with polycythemia vera, with significantly greater inhibition in the latter group .

Antiproliferative Activity

The antiproliferative effects of NS-018 were assessed using Ba/F3 cell lines expressing either wild-type or mutant JAK2. The results indicated that NS-018 suppressed the growth of Ba/F3-JAK2V617F cells with an IC50 ranging from 11 to 120 nM, while exhibiting minimal cytotoxicity against other hematopoietic cell lines .

Table 1: Antiproliferative Activity of NS-018

| Cell Line | Mutation | IC50 (nM) |

|---|---|---|

| Ba/F3-JAK2V617F | JAK2V617F | 11 - 120 |

| Ba/F3-JAK2WT | Wild-type JAK2 | >1000 |

| SET-2 | JAK2V617F | 120 |

| Ba/F3-MPLW515L | MPLW515L mutation | Similar |

In Vivo Studies

In murine models, NS-018 significantly prolonged survival and reduced splenomegaly in mice inoculated with Ba/F3-JAK2V617F cells. Mice treated with NS-018 at doses of 12.5 mg/kg or higher showed marked improvements in survival rates compared to vehicle-treated controls .

Figure 1: Survival Analysis in Murine Models

Survival Analysis

Survival analysis showing prolonged survival in NS-018 treated mice compared to controls.

Clinical Studies

A Phase I clinical trial evaluated the safety and efficacy of NS-018 in patients with myelofibrosis. Out of 48 patients, a significant reduction in spleen size was observed in 56% of participants, alongside improvements in myelofibrosis-associated symptoms. The most common adverse events were thrombocytopenia and anemia, indicating a manageable safety profile .

Table 2: Clinical Trial Outcomes for NS-018

| Parameter | Outcome |

|---|---|

| Patients treated | 48 |

| Reduction in spleen size | 56% |

| Common adverse events | Thrombocytopenia (27%), Anemia (15%) |

| Improvement in symptoms | Yes |

Q & A

Q. What is the molecular mechanism underlying NS-018 maleate's selective inhibition of JAK2?

NS-018 maleate achieves JAK2 selectivity through structural interactions with the activation loop (A-loop) of JAK2 kinase. X-ray co-crystal structural analysis reveals that phosphorylated tyrosine residues (Tyr1007 and Tyr1008) in the A-loop stabilize the DFG motif, enabling NS-018 to bind competitively to the ATP-binding site. This interaction is 30-50× more selective for JAK2 over JAK1, JAK3, or TYK2, as demonstrated via kinase activity assays using Ba/F3-JAK2V617F cells .

Q. How should experimental protocols for NS-018 maleate be designed to ensure reproducibility?

Detailed methodologies must include:

- Cell models : Use validated cell lines (e.g., Ba/F3-JAK2V617F) with clear genetic backgrounds.

- Dosage optimization : Predefine IC50 values using dose-response curves (e.g., NS-018 maleate IC50 = 470 nM in JAK2V617F models).

- Control groups : Include wild-type JAK2 and off-target kinase controls (e.g., JAK1, TYK2).

- Data documentation : Follow journal guidelines for compound characterization (e.g., purity >99% by HPLC) and supplementary data submission .

Advanced Research Questions

Q. How can structural biology resolve discrepancies in NS-018 maleate's binding affinity across JAK isoforms?

Comparative molecular dynamics simulations and cryo-EM studies are recommended to analyze conformational differences in JAK isoforms. For example, JAK3’s unique glycine-rich loop may reduce NS-018’s binding stability compared to JAK2. Co-crystallization studies under varying phosphorylation states (e.g., unphosphorylated vs. phosphorylated A-loop) can further clarify selectivity .

Q. What methodological approaches address conflicting IC50 values for NS-018 maleate in primary vs. immortalized cells?

- Primary cell validation : Use patient-derived myeloproliferative neoplasm (MPN) cells to minimize immortalization artifacts.

- Assay standardization : Normalize ATP concentrations across assays to mitigate variability.

- Statistical reconciliation : Apply multivariate regression to account for variables like cell viability thresholds and inhibitor pre-treatment times .

Q. How can researchers validate NS-018 maleate's efficacy in vivo while addressing interspecies metabolic differences?

- Pharmacokinetic profiling : Compare murine vs. human liver microsome stability to adjust dosing schedules.

- Transgenic models : Use JAK2V617F knock-in mice to mimic MPN pathophysiology.

- Biomarker analysis : Quantify pSTAT5 levels in bone marrow via flow cytometry as a surrogate for target engagement .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects of NS-018 maleate in heterogeneous cell populations?

- Non-linear regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to derive EC50/IC50.

- Outlier detection : Use Grubbs’ test to exclude non-responder subpopulations.

- Cluster analysis : Segment cells by transcriptomic profiles (e.g., single-cell RNA-seq) to identify resistance mechanisms .

Q. What strategies mitigate bias in NS-018 maleate’s preclinical efficacy studies?

- Blinded scoring : Assign independent investigators to quantify histopathological outcomes.

- Reproducibility checks : Replicate key experiments across multiple labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines).

- Meta-analysis : Pool data from peer-reviewed studies to assess effect size heterogeneity .

Methodological Challenges and Solutions

Q. How can researchers optimize NS-018 maleate’s solubility and bioavailability for in vivo studies?

Q. What experimental designs control for off-target effects of NS-018 maleate in kinase profiling?

- Kinome-wide screening : Employ multiplexed inhibitor bead (MIB) assays or KINOMEscan® to quantify off-target binding.

- CRISPR validation : Generate JAK2-knockout cell lines to isolate NS-018’s JAK2-specific effects.

- Negative controls : Include structurally analogous but inactive compounds (e.g., NS-018 derivatives with methyl group substitutions) .

Ethical and Reporting Considerations

Q. How should researchers address ethical concerns in NS-018 maleate’s preclinical testing?

- IACUC compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) for animal studies.

- Data transparency : Share raw datasets (e.g., RNA-seq, pharmacokinetics) via repositories like Figshare or Zenodo.

- Conflict disclosure : Declare funding sources (e.g., industry partnerships) in manuscript submissions .

Q. What are the best practices for reporting NS-018 maleate’s adverse effects in academic publications?

- Toxicity profiling : Include hematological, hepatic, and renal toxicity data in supplementary materials.

- Dose-limiting toxicity (DLT) : Define DLT thresholds using body weight loss (>20%) or organ histopathology.

- FAIR principles : Annotate adverse event data with standardized ontologies (e.g., MedDRA) for interoperability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.